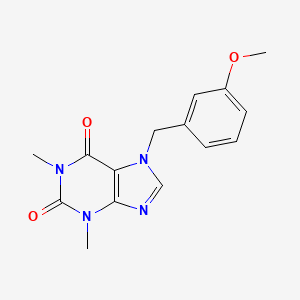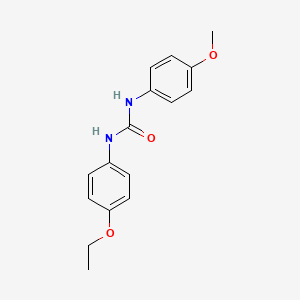![molecular formula C19H22N2O2 B5726703 N-[3-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B5726703.png)
N-[3-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide, commonly known as IB-DNQ, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of quinone derivatives and has been extensively studied for its mechanism of action and biochemical and physiological effects. We will also list future directions for research on this compound.
Wirkmechanismus
The mechanism of action of IB-DNQ involves its ability to undergo a reduction-oxidation (redox) reaction with ROS. When IB-DNQ reacts with hydrogen peroxide, it undergoes a one-electron reduction to form a radical intermediate. This intermediate then reacts with oxygen to form a highly fluorescent compound. This reaction is specific to hydrogen peroxide and does not occur with other ROS.
Biochemical and Physiological Effects:
IB-DNQ has been shown to have minimal toxicity towards living cells and has been used in various cell-based assays to detect hydrogen peroxide. It has also been shown to have high phototoxicity towards cancer cells and could potentially be used as a photosensitizer in PDT.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of IB-DNQ is its selectivity towards hydrogen peroxide. This makes it an ideal fluorescent probe for the detection of ROS in living cells. However, its low yield during synthesis and limited stability in solution are major limitations for its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on IB-DNQ. One area of interest is the development of more efficient synthesis methods to increase the yield of this compound. Another area of interest is the development of new fluorescent probes based on the structure of IB-DNQ for the detection of other ROS. Additionally, further studies are needed to evaluate the potential use of IB-DNQ as a photosensitizer in PDT.
Synthesemethoden
The synthesis of IB-DNQ involves the reaction of 3,4-dimethylbenzoic acid with isobutyryl chloride to form 3,4-dimethylbenzoylisobutyrate. This intermediate is then reacted with 3-aminophenylboronic acid to form IB-DNQ. The overall yield of this synthesis method is approximately 35%.
Wissenschaftliche Forschungsanwendungen
IB-DNQ has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its use as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that are produced during cellular metabolism and can cause damage to cellular components. IB-DNQ has been shown to selectively detect hydrogen peroxide, a type of ROS, in living cells.
IB-DNQ has also been studied for its potential use as a photosensitizer in photodynamic therapy (PDT). PDT is a type of cancer treatment that involves the use of a photosensitizer and light to selectively kill cancer cells. IB-DNQ has been shown to have high phototoxicity towards cancer cells and could potentially be used as a photosensitizer in PDT.
Eigenschaften
IUPAC Name |
3,4-dimethyl-N-[3-(2-methylpropanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-12(2)18(22)20-16-6-5-7-17(11-16)21-19(23)15-9-8-13(3)14(4)10-15/h5-12H,1-4H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZCVDVQBUPMEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-{3-[(2-methylpropanoyl)amino]phenyl}benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl {[5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5726624.png)
![2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5726651.png)
![methyl 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5726654.png)
![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)butanamide](/img/structure/B5726656.png)
![4-chloro-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5726664.png)


![N-[4-(dimethylamino)phenyl]-N'-6-quinoxalinylthiourea](/img/structure/B5726677.png)


![methyl 4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethoxy}-3-methoxybenzoate](/img/structure/B5726702.png)
![N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea](/img/structure/B5726710.png)
